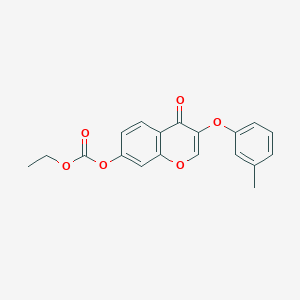

ethyl 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl carbonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to ethyl 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl carbonate involves complex organic reactions. For instance, the synthesis and structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate were determined by single-crystal X-ray crystallography, indicating the complexity and precision required in synthesizing such compounds (Manolov, Morgenstern, & Hegetschweiler, 2012).

Molecular Structure Analysis

The molecular structure of related chromene compounds is often determined using X-ray crystallography. For example, the crystal structure of ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate was analyzed, revealing significant details about the spatial arrangement of atoms and the interactions within the molecule (Jyothi et al., 2017).

Chemical Reactions and Properties

This compound and similar compounds undergo various chemical reactions, including cycloadditions and condensations, which are crucial for modifying the compound for specific applications. For instance, the [4 + 2] and [3 + 2] cycloadditions of 3-acyl-2H-chromen-ones and ethyl 2,3-butadienoate have been explored, demonstrating the chemical reactivity of chromene derivatives (Wang, Yu, Zheng, & Shi, 2012).

Wissenschaftliche Forschungsanwendungen

Polyurethane Synthesis and Characterization Ethyl 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl carbonate has been implicated in the synthesis and characterization of novel polyurethanes. A study demonstrated the synthesis of polyurethanes with pendant hydroxyl groups from a monomer derived from glycerol carbonate and phenyl chloroformate, showcasing amorphous materials with primary and secondary hydroxyl groups. The glass transition temperature of these polyurethanes decreases with an increasing number of methylene groups between urethane groups, highlighting its versatility in material science applications (Ubaghs, Fricke, Keul, & Höcker, 2004).

Novel Chromone-Pyrimidine Derivatives Research into novel chromone-pyrimidine coupled derivatives has explored the synthesis facilitated by ionic liquids, showcasing an environmentally friendly, rapid, and convenient method. This synthesis has led to compounds evaluated for their in vitro antifungal and antibacterial activity. Among these, certain compounds exhibited potent antibacterial and antifungal activities, comparable to standard drugs, with further studies indicating non-toxic nature through cytotoxicity assays and in vivo acute oral toxicity studies (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).

Functionalization of Lignins and Tannins The functionalization of lignins and condensed tannins using cyclic carbonates presents a safe and versatile method for enhancing the material properties of these natural polymers. Research demonstrates that cyclic carbonates, including ethylene carbonate, can fully convert phenolic hydroxyl groups in lignins and tannins into functional derivatives, offering enhanced thermal stability and reduced glass transition temperatures. This method is highlighted as a safer alternative to traditional organohalides or epoxides for functional group introduction, broadening the application scope of lignins and tannins in material science (Duval & Avérous, 2017).

Wirkmechanismus

Eigenschaften

IUPAC Name |

ethyl [3-(3-methylphenoxy)-4-oxochromen-7-yl] carbonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O6/c1-3-22-19(21)25-14-7-8-15-16(10-14)23-11-17(18(15)20)24-13-6-4-5-12(2)9-13/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZNPWMYQJUTPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1H-indazol-6-yl)-4-[(4-methylphenoxy)acetyl]-2-piperazinone](/img/structure/B5547069.png)

![4-amino-N-[3-(2-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5547075.png)

![N-(3-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5547076.png)

![3-[(3-hydroxypropoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5547085.png)

![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-furamide](/img/structure/B5547093.png)

![4-{4-[4-(ethylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5547111.png)

![1-cyclopropyl-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5547116.png)

![5-morpholin-4-yl-2-[2-(phenylsulfonyl)ethyl]pyridazin-3(2H)-one](/img/structure/B5547123.png)

![6-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5547126.png)

![6-[(4-fluorobenzyl)thio]-2,4'-bipyridine-5-carbonitrile](/img/structure/B5547137.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[4-(2-thienyl)butanoyl]pyrrolidin-3-ol](/img/structure/B5547144.png)

![{4-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5547149.png)